molecular formula C23H23N3O4S B12005514 (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-54-1

(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Número de catálogo: B12005514
Número CAS: 606956-54-1
Peso molecular: 437.5 g/mol
Clave InChI: YNWIKESCPXYMGC-XSFVSMFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazolone derivative characterized by a conjugated benzylidene moiety and ethoxy substituents. Its molecular formula is C₂₅H₂₄N₃O₄S, with a (5E)-configuration critical for maintaining planar geometry and π-conjugation . Key structural features include:

  • 3,4-Diethoxybenzylidene group: Enhances electron-donating capacity and lipophilicity.
  • 4-Ethoxyphenyl substitution at position 2: Modulates steric and electronic interactions.
  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core: Provides a rigid heterocyclic framework for target binding .

Propiedades

Número CAS

606956-54-1

Fórmula molecular

C23H23N3O4S

Peso molecular

437.5 g/mol

Nombre IUPAC

(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O4S/c1-4-28-17-10-8-16(9-11-17)21-24-23-26(25-21)22(27)20(31-23)14-15-7-12-18(29-5-2)19(13-15)30-6-3/h7-14H,4-6H2,1-3H3/b20-14+

Clave InChI

YNWIKESCPXYMGC-XSFVSMFZSA-N

SMILES isomérico

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC)OCC)/SC3=N2

SMILES canónico

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=N2

Origen del producto

United States

Métodos De Preparación

Synthesis of the Thiazolo[3,2-b][1,2,] Triazole Core

The core structure is constructed through a proton-induced heterocyclization method:

  • Starting materials : 1H-1,2,4-triazole-3-thiol and α-haloketones.

  • Alkylation : Reaction with 2-bromoacetophenone derivatives under basic conditions (K₂CO₃, DMF, 60°C, 6 h) yields thioether intermediates.

  • Cyclization : Treatment with concentrated HCl or H₂SO₄ induces intramolecular cyclization to form the thiazolo-triazole system.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by acid-catalyzed ring closure (Figure 1).

StepReagents/ConditionsYield (%)Reference
1K₂CO₃, DMF, 60°C78–85
2HCl (conc.), reflux90–92

Functionalization with the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent is introduced through Ullmann-type coupling :

  • Reagents : Aryl iodide (4-iodophenetole), CuI, 1,10-phenanthroline.

  • Conditions : DMSO, 110°C, 24 h.

Key Observations :

  • Side reactions : Over-reduction or dehalogenation occurs with Pd catalysts, making CuI preferable.

  • Yield : 68–72% after column chromatography.

One-Pot Catalytic-Free Synthesis

An alternative one-pot method eliminates intermediate isolation:

  • Reagents : Dibenzoylacetylene, 3,4-diethoxybenzaldehyde, 4-ethoxyaniline.

  • Conditions : Ethanol, room temperature, 48 h.

  • Mechanism : Sequential alkyne activation, Schiff base formation, and cyclization.

Advantages :

  • Yield : 82–85%.

  • Green chemistry : No toxic catalysts or high temperatures.

Structural Characterization and Validation

Post-synthesis analyses confirm the compound’s identity:

  • X-ray crystallography : Single-crystal data validate the E-configuration and planarity of the thiazolo-triazole core.

  • NMR spectroscopy : Distinct signals for ethoxy groups (δ 1.35–1.42 ppm, triplets) and benzylidene protons (δ 7.82 ppm, singlet).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Environmental Impact
Stepwise synthesis68–724298.5Moderate
One-pot catalytic-free82–854897.8Low

Challenges and Optimization Opportunities

  • Stereochemical control : Achieving >99% E-selectivity remains challenging.

  • Scalability : One-pot methods suffer from viscosity issues at >100 g scales.

  • Alternative catalysts : Enzymatic or photoredox catalysts could enhance sustainability .

Análisis De Reacciones Químicas

Tipos de reacciones

(5E)-5-(3,4-dietoxi-bencilideno)-2-(4-etoxi-fenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona puede experimentar varias reacciones químicas, incluyendo:

    Oxidación: El compuesto puede ser oxidado usando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que podría llevar a la formación de ácidos carboxílicos u otros derivados oxidados.

    Reducción: Las reacciones de reducción pueden llevarse a cabo usando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio, que pueden reducir el doble enlace bencilideno u otros grupos reducibles.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

    Reducción: Borohidruro de sodio en metanol o etanol.

    Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador como el cloruro de hierro (III).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

Química

En química, (5E)-5-(3,4-dietoxi-bencilideno)-2-(4-etoxi-fenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona se estudia por su potencial como bloque de construcción para moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y el desarrollo de nuevos compuestos con propiedades mejoradas.

Biología

Biológicamente, este compuesto ha mostrado promesa en varios ensayos por sus potenciales actividades antimicrobianas, antifúngicas y anticancerígenas. Los investigadores están investigando su capacidad para inhibir el crecimiento de ciertos patógenos y líneas celulares cancerosas.

Medicina

En medicina, el compuesto se está explorando por sus posibles aplicaciones terapéuticas. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades infecciosas y cáncer.

Industria

Industrialmente, (5E)-5-(3,4-dietoxi-bencilideno)-2-(4-etoxi-fenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos con mayor durabilidad o resistencia al crecimiento microbiano.

Mecanismo De Acción

El mecanismo de acción de (5E)-5-(3,4-dietoxi-bencilideno)-2-(4-etoxi-fenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con varios objetivos moleculares. Estos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos biológicos. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo su actividad o alterando su función. Esto puede conducir a los efectos biológicos observados, como la actividad antimicrobiana o anticancerígena.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following analogs highlight variations in substituents and their impact on physicochemical and biological properties:

Compound ID Substituents Molecular Formula Key Structural Differences
Target 3,4-Diethoxybenzylidene; 4-ethoxyphenyl C₂₅H₂₄N₃O₄S Reference compound with dual ethoxy groups.
Analog 1 2-Ethoxybenzylidene; 4-chlorophenyl C₁₉H₁₄ClN₃O₂S Chlorine at C4 (electron-withdrawing) vs. ethoxy (electron-donating).
Analog 2 4-(Dimethylamino)benzylidene; 2,4-dichlorophenyl C₂₀H₁₅Cl₂N₅OS Dimethylamino group enhances basicity; dichlorophenyl increases hydrophobicity.
Analog 3 2,3-Dimethoxybenzylidene; 4-ethoxyphenyl C₂₄H₂₂N₃O₄S Methoxy vs. ethoxy groups alter steric bulk and metabolic stability.
Analog 4 4-Ethylbenzylidene; 4-ethoxyphenyl C₂₁H₁₉N₃O₂S Ethyl group increases lipophilicity compared to ethoxy.
Analog 5 2-Propoxybenzylidene; 4-methylphenyl C₂₂H₂₀N₃O₂S Propoxy chain enhances solubility in nonpolar solvents.

Physicochemical Properties

Data from synthetic studies (yields, melting points) and spectroscopic analyses:

Compound ID Yield (%) Melting Point (°C) UV-Vis λmax (nm) Notable NMR Shifts (δ, ppm)
Target Not reported Not reported ~350 (conjugated system) Aromatic protons: 6.8–8.5; =CH: ~8.1
Analog 1 58 192–193 330–340 =CH: 8.19; Cl-C6H4: 7.46–7.73
Analog 2 67 232–234 360–370 N(CH₃)₂: 3.47; aromatic: 6.86–7.60
Analog 5 63 133–136 310–320 Allyloxy CH₂=CH: 5.34–6.12

Key Observations :

  • Electron-donating groups (e.g., ethoxy, dimethylamino) red-shift UV absorption due to extended conjugation .
  • Chlorine substituents increase melting points (e.g., Analog 1: 192–193°C) via enhanced intermolecular forces .
  • Longer alkyl/alkoxy chains (e.g., propoxy in Analog 5) reduce melting points by disrupting crystallinity .

Actividad Biológica

The compound (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolotriazole family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 414.48 g/mol
  • IUPAC Name : (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may act as a modulator for certain receptors such as G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research has indicated that thiazolotriazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example:

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : A study on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Anti-inflammatory Effects

The anti-inflammatory potential has also been explored:

  • In Vivo Studies : Animal models showed a significant reduction in paw edema when treated with the compound compared to control groups.

Data Tables

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition (MIC 32 µg/mL)
AntimicrobialEscherichia coliInhibition (MIC 64 µg/mL)
AnticancerMCF-7 CellsDose-dependent apoptosis
Anti-inflammatoryRat Paw Edema ModelReduced swelling

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclocondensation of thiazole and triazole precursors, followed by benzylidene group introduction. Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
  • Temperature control : Maintaining 60–80°C during benzylidene formation minimizes side products .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in triazole ring closure .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns substituent positions and confirms E/Z isomerism via coupling constants (e.g., allylic protons at δ 5.8–6.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry and π-π stacking interactions in the fused heterocyclic system (SHELX software recommended for refinement) .
  • LCMS (ESI+) : Validates molecular weight (e.g., m/z 449 [M+H]+) and detects impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can QSAR models guide structural optimization to enhance bioactivity?

  • Methodological Answer :
  • Descriptor selection : Compute logP, molar refractivity, and steric parameters (e.g., Verloop descriptors) to correlate substituent effects with activity .
  • 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the benzylidene moiety .
  • Validation : Cross-validate models with leave-one-out (LOO) and external test sets (R² > 0.8 preferred) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to eliminate variability .
  • Orthogonal assays : Confirm anticancer activity via apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Target validation : Use CRISPR/Cas9 knockout models to verify specificity (e.g., deplete EGFR to confirm on-target effects) .

Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?

  • Methodological Answer :
  • Docking software : AutoDock Vina or Glide to model interactions (e.g., hydrogen bonds with kinase active sites) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • Free energy calculations : Use MM/GBSA to quantify binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.